3-Acetyldeoxynivalenol 13C17
Overview
Description
3-Acetyldeoxynivalenol-13C17 is the 13C labeled 3-Acetyldeoxynivalenol . It is a trichothecene mycotoxin deoxynivalenol (DON) acetylated derivative . This compound is a blood-brain barrier (BBB) permeable mycotoxin .
Synthesis Analysis
The synthesis of 3-Acetyldeoxynivalenol-13C17 involves the use of stable isotopes of hydrogen, carbon, and other elements incorporated into drug molecules . Bretz et al. (2005) synthesized stable isotope-labeled 3-acetyldeoxynivalenol (3-AcDON) from deoxynivalenol, marking the first synthesis of a stable isotope-labeled type-B trichothecene.Molecular Structure Analysis
The molecular weight of 3-Acetyldeoxynivalenol-13C17 is 355.23 . The molecular formula is 13C17H22O7 . The SMILES string representation of the molecule is [13CH3] [13C@]12 [13C@@]3 ( [13C@@] ( [H]) ( [13C@H] (O [13C] ( [13CH3])=O) [13CH2]2)O [13C@]4 ( [13C@]1 ( [13CH2]O) [13C@H] (O) [13C] ( [13C] ( [13CH3])= [13CH]4)=O) [H]) [13CH2]O3 .Chemical Reactions Analysis
An isotope dilution-liquid chromatography tandem mass spectrometry method (ID-LC/MS/MS) using 13C17-3-acetyldeoxynivalenol as an internal standard has been developed.Physical and Chemical Properties Analysis
The concentration of 3-Acetyldeoxynivalenol-13C17 is 25 μg/mL in acetonitrile . It is suitable for HPLC and gas chromatography (GC) techniques . The storage temperature is −20°C .Scientific Research Applications
Reference Method Development for Mycotoxin Analysis
A study by Gab-Allah et al. (2021) developed an isotope dilution-liquid chromatography tandem mass spectrometry method (ID-LC/MS/MS) using 13C17-3-acetyldeoxynivalenol as an internal standard. This method enhances the accuracy of measuring type B trichothecenes and conjugated deoxynivalenol mycotoxins in grain samples, showing improved metrological quality over previous methods (Gab-Allah, Choi, & Kim, 2021).
Synthetic Routes for Stable Isotope Dilution Assays
Asam and Rychlik (2012) reviewed synthetic routes for stable isotope-labeled 3-acetyldeoxynivalenol (3-ADON) and 15-ADON. These isotopologues are crucial for developing internal standards in stable isotope dilution assays, enhancing the accuracy of trichothecene analysis in contaminated food and feed (Asam & Rychlik, 2012).
Development of Isotope-Labeled Trichothecenes
Bretz et al. (2005) synthesized stable isotope-labeled 3-acetyldeoxynivalenol (3-AcDON) from deoxynivalenol, marking the first synthesis of a stable isotope-labeled type-B trichothecene. This development is significant for HPLC-MS/MS or GC-MS analysis of trichothecene mycotoxins (Bretz, Beyer, Cramer, & Humpf, 2005).
Mycotoxin Analysis in Food and Feed
Several studies have focused on the development of analytical methods for determining mycotoxins, including 3-acetyldeoxynivalenol, in various food and feed products. These methods often use stable isotope-labeled compounds as internal standards to achieve more accurate and reliable quantification of mycotoxins (Liu et al., 2016; He et al., 2021; Fiby et al., 2021; Asam & Rychlik, 2007; Fan et al., 2016; Razzazi-Fazeli et al., 2003).
Toxicological Studies
3-Acetyldeoxynivalenol's role in toxicological research is also notable. For example, Liu et al. (2020) investigated the biological toxicity of 3-Ac-DON on macrophages, providing insights into its deleterious health effects. This research contributes to understanding the impact of mycotoxin contamination in food products on human and animal health (Liu et al., 2020).
Mechanism of Action
Target of Action
3-Acetyldeoxynivalenol 13C17 is a trichothecene mycotoxin deoxynivalenol (DON) acetylated derivative . It is primarily targeted towards the blood-brain barrier (BBB) . The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside .
Mode of Action
The compound interacts with its target, the BBB, and is able to permeate through it . This permeability suggests that the compound can interact with the central nervous system, potentially affecting neural function .
Biochemical Pathways
DON is known to inhibit protein synthesis and trigger a ribotoxic stress response that can lead to apoptosis .
Pharmacokinetics
The compound is often used as a tracer for quantitation during the drug development process . This suggests that it has been used to study the absorption, distribution, metabolism, and excretion (ADME) properties of drugs .
Result of Action
DON is known to induce cell necrosis, particularly in the duodenum and spleen .
Action Environment
It is known that the compound is stable and can be stored at room temperature , suggesting that it has good stability under normal environmental conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Acetyldeoxynivalenol 13C17, like its parent compound, interacts with various biomolecules. It is known to bind to eukaryotic ribosomes, interfering with protein synthesis . This interaction disrupts cellular processes, leading to a range of effects that can include cell death .
Cellular Effects
The cellular effects of this compound are significant. It has been shown to induce oxidative stress in HepG2 cells, a human liver cancer cell line . This stress is characterized by the production of reactive oxygen species and induction of lipid peroxidation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to ribosomes, disrupting protein synthesis . This disruption can lead to the activation of intracellular protein kinases, which in turn can mediate selective gene expression and apoptosis .
Temporal Effects in Laboratory Settings
It is known that the parent compound, deoxynivalenol, and its derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on deoxynivalenol, the parent compound, have shown that it can cause growth impairment and immune dysfunction at low doses, while higher doses can lead to more severe effects such as diarrhea, emesis, and even death .
Metabolic Pathways
It is known that deoxynivalenol and its derivatives can affect lipid metabolism .
Transport and Distribution
It is known that deoxynivalenol and its derivatives can be rapidly absorbed and widely distributed in multiple organs .
Subcellular Localization
Given its ability to bind to ribosomes and disrupt protein synthesis, it is likely that it localizes to the cytoplasm where protein synthesis occurs .
Properties
IUPAC Name |
[(1'S,2'R,3'S,7'R,9'R,10'R)-3'-hydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)-4'-oxospiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-10'-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15+,16-,17?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIQZBYNGPCGY-QKZVWBIKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@@]3([13CH2][13C@H]([13C@H]([13C]34[13CH2]O4)O2)O[13C](=O)[13CH3])[13CH3])[13CH2]O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217476-81-7 | |
Record name | 1217476-81-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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